3-Cyclopropoxy-4-ethyl-2-methoxypyridine

Description

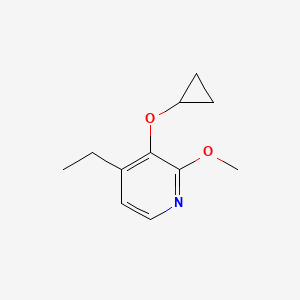

3-Cyclopropoxy-4-ethyl-2-methoxypyridine is a pyridine derivative featuring three distinct substituents: a methoxy group at position 2, an ethyl group at position 4, and a cyclopropoxy moiety at position 3. The compound’s structure combines electron-donating (methoxy, ethyl) and sterically demanding (cyclopropoxy) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-ethyl-2-methoxypyridine |

InChI |

InChI=1S/C11H15NO2/c1-3-8-6-7-12-11(13-2)10(8)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

LWUKLFZFXYUAPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1)OC)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of Substituents: The cyclopropoxy, ethyl, and methoxy groups are introduced through substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring or the substituents, potentially converting the compound into various reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Biological Studies: Used in studies to understand the interaction of pyridine derivatives with biological systems.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Agrochemicals: Possible applications in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Substituent Effects

The substituent profile of 3-cyclopropoxy-4-ethyl-2-methoxypyridine distinguishes it from related pyridine compounds:

Nitro-Substituted Analogs :

Compounds like 2-methoxy-4-methyl-3-nitropyridine (7d) and 2-methoxy-4-methyl-5-nitropyridine (7c) () feature nitro groups at positions 3 or 5. Nitro substituents are strongly electron-withdrawing, which enhances electrophilicity at adjacent positions, unlike the electron-donating methoxy and ethyl groups in the target compound. This difference impacts reactivity in further functionalization reactions (e.g., nucleophilic aromatic substitution) .- Iodo-Substituted Analogs: 3-Iodo-4-methoxypyridine () replaces the cyclopropoxy group with iodine.

Methoxy-Alkyl Derivatives :

Ethyl and methyl groups (e.g., 4-methyl substituents in 7c and 7d) contribute to lipophilicity and steric bulk but lack the conformational rigidity of the cyclopropoxy ring. This rigidity may influence binding interactions in biological or catalytic contexts .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

*Calculated based on structural formula.

Stability and Reactivity

In contrast, nitro-substituted analogs (e.g., 7d) may exhibit lower stability under reducing conditions due to the nitro group’s propensity for reduction. The ethyl group in the target compound enhances solubility in organic solvents relative to methyl or halogenated analogs .

Research Findings and Implications

- Material Science Applications : The steric and electronic profile of the target compound may suit catalytic ligand design or polymer modification, leveraging its unique substituent combination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.